4-Amino-2-methanesulfonylphenol
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Overview
Description
4-Amino-2-methanesulfonylphenol is an organic compound with the molecular formula C7H9NO3S. It is characterized by the presence of an amino group (-NH2) and a methanesulfonyl group (-SO2CH3) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methanesulfonylphenol typically involves the sulfonation of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methanesulfonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol and amino derivatives.
Scientific Research Applications
4-Amino-2-methanesulfonylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-methanesulfonylphenol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methanesulfonylphenol: Similar structure but different positional isomer.
4-Amino-2-methylphenol: Lacks the sulfonyl group, leading to different chemical properties.
4-Amino-2-hydroxyphenol: Lacks the methanesulfonyl group, affecting its reactivity
Uniqueness
4-Amino-2-methanesulfonylphenol is unique due to the presence of both amino and methanesulfonyl groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-amino-2-methylsulfonylphenol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 |
InChI Key |
NCYRASXPCFEYJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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